molecular formula C9H8N2O2S2 B2444970 Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate CAS No. 2490406-05-6

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate

Cat. No. B2444970
M. Wt: 240.3
InChI Key: XRHGLJXOPNOPFL-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .

Scientific Research Applications

Genotoxic and Carcinogenic Potentials Assessment

Thiophene derivatives, including compounds structurally related to Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials using in vitro and in silico methodologies. These compounds are of interest due to their widespread use in pharmaceuticals, agrochemicals, and dyestuffs. The studies utilized techniques such as the Salmonella mutagenicity assay and the Comet assay to determine DNA-damaging effects, alongside the in vitro Syrian Hamster Embryo cell transformation assay for carcinogenic potential assessment. Experimental data combined with in silico predictions helped hypothesize pathways leading to toxicological profiles (Lepailleur et al., 2014).

Synthesis and Chemical Transformations

Research has explored the synthesis and transformation of compounds similar to Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate, demonstrating their utility in creating complex molecules. For instance, derivatives have been synthesized from precursors like dimethyl acetone-1,3-dicarboxylate, showcasing the versatility of these compounds in organic synthesis. Such transformations enable the production of structurally diverse molecules with potential applications in medicinal chemistry and drug discovery (Žugelj et al., 2009).

One-Pot Synthesis Techniques

Efficient one-pot synthesis techniques have been developed for amino- and arylamino-substituted thiazoles and selenazoles, leveraging compounds like Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate. These methodologies facilitate the synthesis of thiazolyl-ammonium tosylates and their selenazol counterparts, contributing to the rapid construction of molecules with potential pharmacological activities (Moriarty et al., 1992).

Crystal Structure Analysis

The crystal structure of closely related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, provides insights into the molecular configurations and interactions. These analyses reveal how the thiophene ring, substituted with amino and methyl ester groups, participates in intra- and intermolecular hydrogen bonding, offering a basis for understanding the chemical behavior and reactivity of similar compounds (Vasu et al., 2004).

Organocatalyzed Aqueous Reactions

The use of water and triethylamine in organocatalyzed reactions involving compounds akin to Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate has been demonstrated to efficiently produce 2-amino-3-carboxamide derivatives of thiophene. This exemplifies the potential of these compounds in environmentally friendly chemical syntheses, contributing to the green chemistry paradigm (Abaee et al., 2013).

Future Directions

Thiazoles continue to be a focus of research due to their wide range of biological activities. Future directions may include the design and development of new thiazole derivatives with improved activity and lesser side effects .

properties

IUPAC Name

methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c1-13-8(12)6-3-14-2-5(6)7-4-15-9(10)11-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGLJXOPNOPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate

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